3-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-1-{[1,1'-BIPHENYL]-4-CARBONYL}THIOUREA
Overview
Description
3-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-1-{[1,1’-BIPHENYL]-4-CARBONYL}THIOUREA is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.
Preparation Methods
The synthesis of 3-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-1-{[1,1’-BIPHENYL]-4-CARBONYL}THIOUREA involves several steps. One common method includes the reaction of 2-mercaptobenzothiazole with an appropriate acid chloride to form the benzothiazole core . This intermediate is then reacted with 2-methylphenyl isocyanate to introduce the thiourea moiety. The final step involves the coupling of this intermediate with 4-biphenylcarbonyl chloride under suitable conditions to yield the target compound .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
3-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-1-{[1,1’-BIPHENYL]-4-CARBONYL}THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with sodium borohydride produces amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-1-{[1,1’-BIPHENYL]-4-CARBONYL}THIOUREA involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit bacterial enzymes critical for cell wall synthesis, leading to cell death . In anticancer research, it targets specific signaling pathways involved in cell proliferation and apoptosis, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Similar compounds to 3-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-1-{[1,1’-BIPHENYL]-4-CARBONYL}THIOUREA include other benzothiazole derivatives such as:
2-(1,3-Benzothiazol-2-yl)aniline: Known for its antimicrobial properties.
2-(1,3-Benzothiazol-2-yl)phenol: Exhibits significant antioxidant activity.
2-(1,3-Benzothiazol-2-yl)benzamide: Investigated for its anticancer potential.
The uniqueness of 3-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-1-{[1,1’-BIPHENYL]-4-CARBONYL}THIOUREA lies in its combined structural features, which confer a broad spectrum of biological activities and make it a versatile compound for various scientific applications .
Properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3OS2/c1-18-22(27-29-24-11-5-6-13-25(24)34-27)10-7-12-23(18)30-28(33)31-26(32)21-16-14-20(15-17-21)19-8-3-2-4-9-19/h2-17H,1H3,(H2,30,31,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGFSIWYJZCDTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.